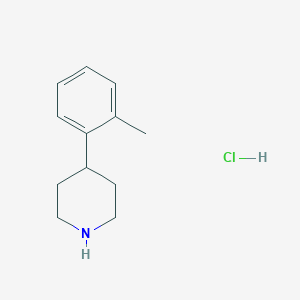
十一烷基膦酸
描述
Undecylphosphonic acid is an organophosphorus compound with the molecular formula C11H25O3P. It is characterized by a long alkyl chain (undecyl group) attached to a phosphonic acid group. This compound is known for its ability to form self-assembled monolayers on metal surfaces, making it valuable in various applications, including surface modification and corrosion inhibition .
科学研究应用
Undecylphosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used in the formation of self-assembled monolayers on metal surfaces, which are valuable for studying surface chemistry and electrochemical properties.
Biology: The compound is employed in the modification of biomaterials to enhance biocompatibility and cell adhesion.
Medicine: Undecylphosphonic acid derivatives are explored for their potential use in drug delivery systems and as antimicrobial agents.
Industry: It is used as a corrosion inhibitor in various industrial applications, including the protection of metal surfaces
作用机制
Target of Action
Undecylphosphonic acid is primarily used as a monolayer coating composed of hydroxyl groups . The coatings are made up of particles that have an average particle diameter of less than 5 micrometers . These particles are made up of copper oxide and have reactive ether linkages . The primary targets of undecylphosphonic acid are metal surfaces, where it forms a bond between the surface and the coating .
Mode of Action
Undecylphosphonic acid interacts with its targets by forming a bond between the metal surface and the coating . This functional group reacts with the metal surface, forming a bond between the surface and the coating . The undecylphosphonic acid molecules form on the surface of the metal, where they can act as reactive modifiers for electrochemical impedance spectroscopy (EIS) measurements .
Biochemical Pathways
Phosphonates, a class of compounds to which undecylphosphonic acid belongs, are known to play critical roles in several biochemical pathways . They mimic the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Result of Action
The result of undecylphosphonic acid’s action is the formation of a monolayer coating on the surface of the metal . This coating can act as a reactive modifier for EIS measurements , potentially influencing the electrochemical properties of the metal surface.
生化分析
Biochemical Properties
Undecylphosphonic acid interacts with metal surfaces, forming a bond between the surface and the coating . The undecylphosphonic acid molecules form on the surface of the metal, where they can act as reactive modifiers for electrochemical impedance spectroscopy (EIS) measurements . This interaction suggests that undecylphosphonic acid may play a role in biochemical reactions involving metal surfaces.
Cellular Effects
It is known that the compound forms a coating on metal surfaces, which could potentially influence cell function if these surfaces are present in the cellular environment .
Molecular Mechanism
The molecular mechanism of undecylphosphonic acid involves its reaction with the metal surface, forming a bond between the surface and the coating . This functional group reacts with the metal surface, suggesting a potential for enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Given its stability as a coating on metal surfaces, it is reasonable to speculate that it may have long-term effects on cellular function in in vitro or in vivo studies .
Metabolic Pathways
Given its interaction with metal surfaces, it may be involved in metabolic processes related to these surfaces .
Transport and Distribution
Undecylphosphonic acid forms a coating on metal surfaces, suggesting that its transport and distribution within cells and tissues may be related to the presence and distribution of these surfaces .
Subcellular Localization
Given its interaction with metal surfaces, it may be localized to areas of the cell where these surfaces are present .
准备方法
Synthetic Routes and Reaction Conditions: Undecylphosphonic acid can be synthesized through several methods. One common approach involves the reaction of undecyl alcohol with phosphorus trichloride, followed by hydrolysis. The reaction proceeds as follows:
Reaction with Phosphorus Trichloride: [ \text{C11H23OH} + \text{PCl3} \rightarrow \text{C11H23PCl2} + \text{HCl} ]
Hydrolysis: [ \text{C11H23PCl2} + \text{H2O} \rightarrow \text{C11H23PO(OH)2} + \text{HCl} ]
Industrial Production Methods: In industrial settings, undecylphosphonic acid is often produced using a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: Undecylphosphonic acid undergoes various chemical reactions, including:
Oxidation: The phosphonic acid group can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The hydroxyl groups in the phosphonic acid can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Phosphonic acid derivatives.
Reduction: Phosphine derivatives.
Substitution: Various substituted phosphonic acid compounds
相似化合物的比较
Decylphosphonic acid: Similar structure but with a shorter alkyl chain.
Dodecylphosphonic acid: Similar structure but with a longer alkyl chain.
Octylphosphonic acid: Another similar compound with an even shorter alkyl chain.
Uniqueness: Undecylphosphonic acid is unique due to its specific alkyl chain length, which provides an optimal balance between hydrophobicity and surface coverage. This makes it particularly effective in forming stable self-assembled monolayers and providing corrosion protection .
属性
IUPAC Name |
undecylphosphonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H25O3P/c1-2-3-4-5-6-7-8-9-10-11-15(12,13)14/h2-11H2,1H3,(H2,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKIQHTGBORJXKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCP(=O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H25O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10622515 | |
| Record name | Undecylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5137-69-9 | |
| Record name | Undecylphosphonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10622515 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecylphosphonic Acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


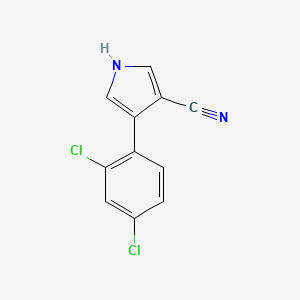
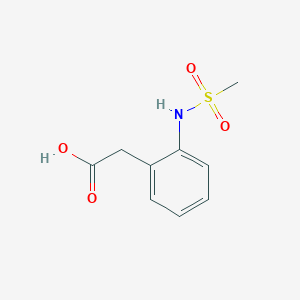

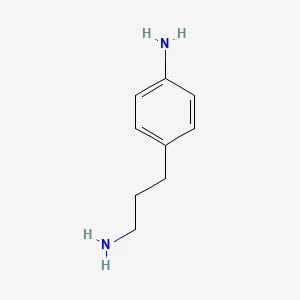
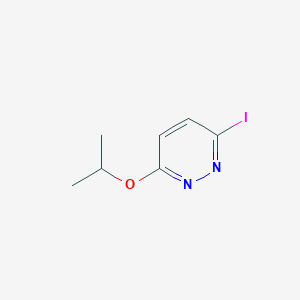
![[1,1'-Biphenyl]-3,4,4'-triamine](/img/structure/B1603537.png)
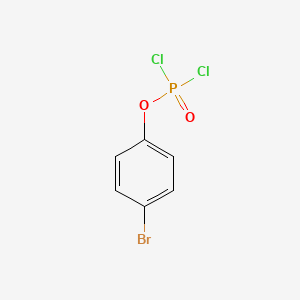
![1-Methylcyclohexyl bicyclo[2.2.1]hept-5-ene-2-carboxylate](/img/structure/B1603540.png)
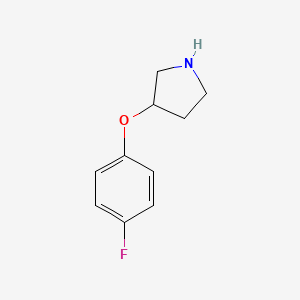

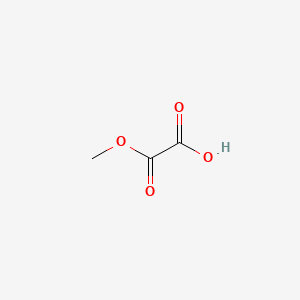
![6-Methoxybenzo[d][1,3]dioxol-4-amine](/img/structure/B1603545.png)
